molecular formula C21H20O9 B190516 Chrysin-7beta-monoglucoside CAS No. 31025-53-3

Chrysin-7beta-monoglucoside

Cat. No. B190516
CAS RN: 31025-53-3
M. Wt: 416.4 g/mol
InChI Key: PIJHQWMTZXDYER-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chrysin-7beta-monoglucoside is a flavonoid compound found in various plant species, including Passiflora caerulea and Oroxylum indicum. This compound has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.

Scientific Research Applications

Diabetes Management

  • Impact on Diabetic Complications: Chrysin (CH), a natural flavonoid, has shown potential in preventing and treating diabetes complications in experimental models. Its protective effects against diabetes outcomes are due to modulation of oxidative stress, inflammation, and apoptosis (Farkhondeh et al., 2019).
  • Neuroprotective Effects: Chrysin has demonstrated neuroprotection against diabetes-associated cognitive decline (DACD) in diabetic rats, suggesting that it can alleviate cognitive deficits through modulation of oxidative stress, inflammation, and apoptosis (Li et al., 2014).

Cardiovascular Health

  • Cardioprotective Properties: Chrysin can improve myocardial injury in diabetic rats by inhibiting AGE-RAGE mediated oxidative stress and inflammation, suggesting a therapeutic role in cardiovascular diseases associated with diabetes (Rani et al., 2014).

Cancer Treatment

  • Anticancer Activity: Chrysin displays anticancer activity through induction of apoptosis, alteration of cell cycle, and inhibition of angiogenesis, invasion, and metastasis in cancer cells. This broad spectrum of antitumor activity makes chrysin a promising candidate for cancer therapy (Kasala et al., 2015).

Renal Health

  • Nephroprotective Effects: Chrysin has shown nephroprotective effects in type 2 diabetic rats, indicating potential use in the treatment of diabetic nephropathy by targeting chronic microinflammation (Ahad et al., 2014).
  • Management of Diabetic Nephropathy: It also improves renal function and pathological injury in diabetic nephropathy mice, indicating its therapeutic potential in diabetic renal complications (Zhou et al., 2022).

Visual Health

  • Retinal Protection: Chrysin has protective effects on the diabetes-associated malfunctioned visual cycle, suggesting a potential role in the treatment of diabetic retinopathy (Kang et al., 2018).

Inflammatory Diseases

  • Inflammatory Bowel Diseases: Chrysin has shown anti-inflammatory effects in dextran sodium sulfate-induced colitis in mice, highlighting its potential in treating inflammatory bowel diseases (Shin et al., 2009).

properties

CAS RN

31025-53-3

Product Name

Chrysin-7beta-monoglucoside

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

PIJHQWMTZXDYER-QNDFHXLGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O

Other CAS RN

31025-53-3

synonyms

Chrysin-7-glucoside;  Chrysin 7-O-β-D-glucopyranoside;  7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one;  5,7-Dihydroxyflavone 7-O-glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chrysin-7beta-monoglucoside
Reactant of Route 2
Reactant of Route 2
Chrysin-7beta-monoglucoside
Reactant of Route 3
Reactant of Route 3
Chrysin-7beta-monoglucoside
Reactant of Route 4
Reactant of Route 4
Chrysin-7beta-monoglucoside
Reactant of Route 5
Reactant of Route 5
Chrysin-7beta-monoglucoside
Reactant of Route 6
Chrysin-7beta-monoglucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.